S26948

Beschreibung

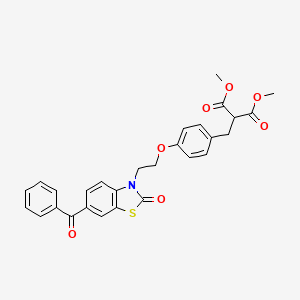

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMJEHGOMXSLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433312 | |

| Record name | S26948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353280-43-0 | |

| Record name | S26948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S26948: A Technical Guide to its Mechanism of Action as a Selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

S26948 is a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator with a distinct mechanism of action compared to full agonists like rosiglitazone (B1679542). As a full PPARγ-specific agonist, this compound exhibits high binding affinity, comparable to that of rosiglitazone. However, it demonstrates a unique profile characterized by potent anti-diabetic and anti-atherogenic effects without promoting adipogenesis or causing weight gain. This differential activity is attributed to its selective coactivator recruitment, most notably its inability to recruit DRIP205 and PPARγ coactivator-1α (PGC-1α). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling effects, and its impact on gene expression and physiological outcomes. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Selective PPARγ Modulation

This compound functions as a high-affinity, full agonist for PPARγ.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. Unlike classic thiazolidinediones (TZDs) such as rosiglitazone, this compound is classified as a selective PPARγ modulator (SPPARM) due to its unique pattern of coactivator recruitment.[1] This selectivity is the primary determinant of its distinct biological profile.

Binding Affinity and Potency

This compound binds to the ligand-binding domain of PPARγ with an affinity comparable to that of rosiglitazone. Similarly, its potency as a full agonist in activating PPARγ-mediated gene transcription is on a similar nanomolar order as rosiglitazone.[1]

Table 1: In Vitro Binding Affinity and Potency of this compound and Rosiglitazone for PPARγ

| Compound | Binding Affinity (Ki) | Potency (EC50) |

| This compound | Not significantly different from rosiglitazone | Not significantly different from rosiglitazone |

| Rosiglitazone | Not significantly different from this compound | Not significantly different from this compound |

Note: Specific numerical values with standard deviations are not explicitly stated in the primary literature but are described as not significantly different and in the nanomolar range.

Differential Coactivator Recruitment

The defining characteristic of this compound's mechanism of action is its differential recruitment of coactivators to the PPARγ complex. While it effectively recruits several coactivators, it notably fails to recruit DRIP205 (also known as TRAP220) and PGC-1α.[1] This is in stark contrast to rosiglitazone, which recruits both of these coactivators.[1] The inability to recruit DRIP205 is believed to be a key factor in the lack of adipogenic effects observed with this compound.

Caption: Differential coactivator recruitment by this compound and Rosiglitazone.

In Vitro Effects

Adipogenesis

In stark contrast to rosiglitazone, this compound does not promote adipocyte differentiation in vitro.[1] In 3T3-F442A preadipocyte cell lines, treatment with this compound does not lead to an increase in triglyceride accumulation or the expression of adipogenic marker genes such as lipoprotein lipase (B570770) (LPL) and aP2.[1]

Table 2: Effect of this compound and Rosiglitazone on Adipogenesis in 3T3-F442A Cells

| Treatment | Triglyceride Content |

| Vehicle (Control) | Baseline |

| This compound | No significant increase |

| Rosiglitazone | Significant dose-dependent increase |

In Vivo Effects

Glucose and Lipid Homeostasis

In animal models of obesity and type 2 diabetes (e.g., ob/ob mice), this compound demonstrates potent anti-diabetic effects comparable to rosiglitazone.[1] It significantly lowers blood glucose, plasma insulin (B600854), triglycerides, and non-esterified fatty acids (NEFA).[1]

Table 3: In Vivo Effects of this compound and Rosiglitazone in ob/ob Mice

| Parameter | Vehicle (Control) | This compound | Rosiglitazone |

| Blood Glucose | Baseline | ↓ (52% reduction) | ↓ (Comparable to this compound) |

| Plasma Insulin | Baseline | ↓ (95% reduction) | ↓ (Comparable to this compound) |

| Serum Triglycerides | Baseline | ↓ (46% reduction) | ↓ (Comparable to this compound) |

| Serum NEFA | Baseline | ↓ (55% reduction) | ↓ (Comparable to this compound) |

| Body Weight Gain | Baseline | ↓ (Opposite effect to Rosiglitazone) | ↑ |

| White Adipose Tissue Weight | Baseline | No significant increase | ↑ |

Body Weight and Adiposity

A key differentiating feature of this compound in vivo is its lack of effect on body weight gain.[1] While rosiglitazone treatment is associated with a significant increase in body weight and white adipose tissue mass, this compound does not induce these effects.[1]

Atherosclerosis

In mouse models of atherosclerosis (e.g., E2-KI mice), this compound has been shown to reduce the development of atherosclerotic lesions, an effect not consistently observed with other PPARγ agonists like rosiglitazone in the same model.[1]

Experimental Protocols

Transient Transfection Reporter Assay

-

Objective: To assess the activation of PPARγ by this compound.

-

Cell Line: COS-7 cells.

-

Plasmids:

-

Expression vector for the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

A pCMV-β-galactosidase expression plasmid as a control for transfection efficiency.

-

-

Method:

-

Seed COS-7 cells in 96-well plates.

-

Transfect cells with the plasmids using a suitable transfection reagent.

-

After 16 hours, replace the medium with a serum-free medium containing varying concentrations of this compound, rosiglitazone, or vehicle (DMSO).

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activities.

-

Normalize luciferase activity to β-galactosidase activity to determine the fold activation of PPARγ.

-

GST Pull-Down Assay for Coactivator Recruitment

-

Objective: To determine the interaction between PPARγ and various coactivators in the presence of this compound or rosiglitazone.

-

Reagents:

-

In vitro-transcribed and -translated 35S-labeled PPARγ.

-

GST-fusion proteins of coactivator fragments (e.g., DRIP205, PGC-1α).

-

Glutathione-Sepharose beads.

-

This compound, rosiglitazone, or vehicle (DMSO).

-

-

Method:

-

Incubate the GST-coactivator fusion proteins with glutathione-Sepharose beads.

-

Add the 35S-labeled PPARγ and the test compound (this compound, rosiglitazone, or vehicle).

-

Incubate to allow for protein-protein interactions.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by SDS-PAGE and autoradiography.

-

Quantify the amount of bound PPARγ to assess coactivator recruitment.

-

Caption: Workflow for the GST pull-down assay.

Adipocyte Differentiation Assay

-

Objective: To assess the effect of this compound on adipogenesis.

-

Cell Line: 3T3-F442A preadipocytes.

-

Method:

-

Culture 3T3-F442A cells to confluence.

-

Induce differentiation by treating the cells with a differentiation medium containing insulin and varying concentrations of this compound, rosiglitazone, or vehicle.

-

Culture for 8-10 days, replacing the medium every 2 days.

-

Assess adipogenesis by:

-

Oil Red O Staining: To visualize lipid droplets.

-

Triglyceride Quantification: To measure the total lipid content.

-

Gene Expression Analysis (qPCR): To measure the mRNA levels of adipogenic markers (e.g., LPL, aP2).

-

-

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators. Its unique mechanism of action, characterized by selective coactivator recruitment, allows for the separation of the desirable anti-diabetic and anti-atherogenic effects of PPARγ activation from the undesirable side effects of adipogenesis and weight gain. This profile makes this compound a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research into the precise structural basis for its differential coactivator recruitment could pave the way for the design of even more refined SPPARMs with improved therapeutic indices.

References

S26948: A Technical Whitepaper on a Selective PPARγ Modulator with a Unique Anti-Adipogenic Profile

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes. However, full agonists of PPARγ, such as thiazolidinediones (TZDs), are associated with undesirable side effects including weight gain and fluid retention. This has driven the search for Selective PPARγ Modulators (SPPARMs) that can dissociate the beneficial insulin-sensitizing effects from the adverse pro-adipogenic effects. S26948 is a novel, non-TZD SPPARM that acts as a high-affinity full agonist but exhibits a unique pharmacological profile. It delivers potent anti-diabetic and anti-atherogenic effects comparable to the TZD rosiglitazone (B1679542) but critically, does not promote adipogenesis or body weight gain in preclinical models.[1][2] This document provides a detailed technical overview of the function, mechanism, and experimental validation of this compound.

Introduction to PPARγ and Selective Modulation

PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It forms a heterodimer with the Retinoid X Receptor (RXR) and, upon activation by a ligand, binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This process regulates the expression of numerous genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[3][4]

While synthetic full agonists like TZDs are effective insulin (B600854) sensitizers, their broad activation of PPARγ leads to increased differentiation of preadipocytes into mature adipocytes, contributing to weight gain.[1][4] The concept of a SPPARM is based on the principle that ligand binding can induce distinct receptor conformations, leading to the differential recruitment of transcriptional co-activators and co-repressors.[5] This selective recruitment can, in turn, modulate specific subsets of target genes, thereby separating the therapeutic metabolic benefits from the adverse effects.[1][5] this compound was developed as such a molecule, aiming to retain anti-diabetic efficacy without the adipogenic liability.[1]

This compound: Mechanism of Action

This compound is a potent and highly selective full agonist for PPARγ.[1][6] Its unique properties stem not from partial agonism, but from its distinct pattern of co-activator recruitment upon binding to the receptor.[1][2]

Compared to rosiglitazone, this compound induces a different conformational change in the PPARγ receptor. This specific conformation fails to recruit certain key co-activators that are strongly associated with adipogenesis, most notably DRIP205 (also known as TRAP220) and PPARγ co-activator-1α (PGC-1α).[1][2] This differential co-activator profile is the molecular basis for its classification as a SPPARM.

Signaling Pathway Diagram

Caption: this compound's mechanism involves selective co-activator recruitment by PPARγ.

Quantitative Data Summary

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The data consistently demonstrates its potency and unique profile compared to the full agonist rosiglitazone.

Table 1: In Vitro Activity Profile

| Parameter | This compound | Rosiglitazone | Assay Type |

| PPARγ EC₅₀ | 8.83 nM | - | Transactivation Assay |

| PPARγ Selectivity | High | High | Binding/Transfection Assays |

| Adipogenesis | Low Potency | High Potency | 3T3-F442A Cell Differentiation |

| Co-activator Recruitment | GST Pull-Down | ||

| DRIP205 | No Recruitment | Recruited | |

| PGC-1α | No Recruitment | Recruited |

Data sourced from MedChemExpress and Carmona et al. (2007).[1][6]

Table 2: In Vivo Efficacy in ob/ob Mice (13-Day Treatment)

| Parameter | Vehicle (Control) | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) |

| Blood Glucose | 370 ± 29 mg/dL | 179 ± 18 mg/dL (-52%) | 185 ± 25 mg/dL (-50%) |

| Plasma Insulin | 37.8 ± 4.5 ng/mL | 1.8 ± 0.9 ng/mL (-95%) | 2.5 ± 0.7 ng/mL (-93%) |

| Serum Triglycerides | 201 ± 13 mg/dL | 108 ± 10 mg/dL (-46%) | 115 ± 12 mg/dL (-43%) |

| Serum NEFA | 2.0 ± 0.2 mEq/L | 0.9 ± 0.1 mEq/L (-55%) | 1.0 ± 0.1 mEq/L (-50%) |

| Body Weight Change | +1.8 ± 0.3 g | -0.2 ± 0.4 g | +3.1 ± 0.5 g |

| White Adipose Tissue | 4.8 ± 0.2 g | 4.7 ± 0.2 g | 6.2 ± 0.3 g |

Data represents mean ± SEM. NEFA: Non-Esterified Fatty Acids. Data sourced from Carmona et al. (2007).[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings. The following protocols are based on the studies characterizing this compound.

Co-activator Recruitment Assay (GST Pull-Down)

This assay investigates the interaction between the ligand-bound PPARγ and specific 35S-labeled co-activator proteins.

Caption: Workflow for the GST pull-down co-activator recruitment assay.

Methodology:

-

Protein Expression: A fusion protein of Glutathione S-transferase (GST) and the ligand-binding domain (LBD) of PPARγ is expressed in E. coli and purified.

-

Immobilization: The purified GST-PPARγ-LBD is immobilized on glutathione-sepharose beads.

-

Ligand Incubation: The beads are incubated with a saturating concentration of the test compound (this compound or rosiglitazone) or vehicle control.

-

Co-activator Interaction: An in vitro-translated, 35S-methionine-labeled co-activator protein is added to the mixture and incubated to allow for interaction.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution & Analysis: The bound protein complexes are eluted, separated by SDS-PAGE, and the gel is dried and exposed to film (autoradiography). The presence of a band corresponding to the labeled co-activator indicates recruitment.

In Vitro Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of a compound using the 3T3-F442A preadipocyte cell line.[1]

Methodology:

-

Cell Culture: 3T3-F442A cells are cultured to confluence in a standard growth medium (e.g., DMEM with 10% bovine calf serum).

-

Differentiation Induction: Two days post-confluence, the medium is switched to a differentiation medium containing insulin. Test compounds (this compound, rosiglitazone) or vehicle are added at various concentrations.

-

Maturation: The cells are maintained in the differentiation medium for approximately 8-10 days, with media changes every 2 days.

-

Assessment of Differentiation: Adipogenesis is quantified by:

-

Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains the neutral lipid droplets within mature adipocytes. The stain is then eluted and quantified spectrophotometrically.

-

Gene Expression Analysis: RNA is extracted from the cells, and the expression of key adipogenic marker genes, such as fatty acid-binding protein 4 (aP2/FABP4) and lipoprotein lipase (B570770) (LPL), is measured using quantitative real-time PCR (qRT-PCR).

-

In Vivo Antidiabetic Efficacy Study in ob/ob Mice

This protocol evaluates the effect of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.[1]

Methodology:

-

Animal Model: Male ob/ob mice (8-12 weeks old) are used. These mice have a leptin deficiency, leading to hyperphagia, obesity, and insulin resistance.

-

Acclimatization & Grouping: Animals are acclimatized and randomly assigned to treatment groups (e.g., Vehicle, this compound 30 mg/kg, Rosiglitazone 10 mg/kg).

-

Dosing: Compounds are administered daily for a set period (e.g., 13 days) via a consistent route, such as intraperitoneal injection or oral gavage.[1] Body weight is monitored throughout the study.

-

Sample Collection: At the end of the treatment period, animals are fasted, and blood samples are collected for analysis of glucose, insulin, triglycerides, and non-esterified fatty acids (NEFA).

-

Tissue Analysis: Key metabolic tissues, such as the liver and white adipose tissue depots (e.g., epididymal fat), are excised, weighed, and may be processed for histological analysis (e.g., H&E staining for lipid droplets) or gene expression studies.

Conclusion and Future Directions

This compound exemplifies the successful application of the SPPARM concept. Its ability to function as a full PPARγ agonist while avoiding the recruitment of key adipogenic co-activators translates to a powerful anti-diabetic and anti-atherogenic profile in vivo, without the detrimental side effect of weight gain.[1][2] The distinct pharmacological actions—improving hepatic insulin sensitivity and lipid oxidation while not promoting adipogenesis—highlight its potential as a safer alternative to traditional TZDs.[1][7] The data strongly supports this compound and related compounds as a promising new class of therapeutic agents for the management of type 2 diabetes, dyslipidemia, and atherosclerosis.[1][5] Further research would be required to translate these compelling preclinical findings into a clinical setting.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators [frontiersin.org]

- 5. The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of S26948: A Selective PPARγ Modulator with a Unique Therapeutic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that has demonstrated potent anti-diabetic and anti-atherogenic properties. Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a distinct pharmacological profile, offering equivalent therapeutic efficacy in improving glucose and lipid homeostasis without the associated side effects of weight gain and adipogenesis. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its binding affinity, functional activity, detailed experimental methodologies, and its unique mechanism of action.

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to the full PPARγ agonist, rosiglitazone.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | Human PPARγ | Functional Assay | EC50 | 8.83 nM | [1] |

| Human PPARγ | Binding Assay | Ki | Not significantly different from rosiglitazone | [2] | |

| Rosiglitazone | Human PPARγ | Functional Assay | EC50 | ~60 nM | [3] |

| Human PPARγ | Binding Assay | Kd | ~40 nM |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Dose | Duration | Key Findings | Reference |

| ob/ob Mice (Model of Type 2 Diabetes) | This compound | 30 mg/kg/day (i.p.) | 13 days | - Decreased blood glucose and plasma insulin (B600854) levels comparable to rosiglitazone- Did not increase body weight or white adipose tissue weight | [2] |

| Rosiglitazone | 10 mg/kg/day (i.p.) | 13 days | - Decreased blood glucose and plasma insulin levels- Significantly increased body weight and white adipose tissue weight | [2] | |

| Human ApoE2 Knock-in (E2-KI) Mice (Model of Atherosclerosis) | This compound | Not specified | 9 weeks | - Significantly reduced atherosclerotic lesion surface area- Reduced plasma total cholesterol and triglycerides | [2] |

| Rosiglitazone | Not specified | 9 weeks | - No significant effect on atherosclerotic lesion size | [2] |

Mechanism of Action: Differential Coactivator Recruitment

This compound acts as a selective PPARγ modulator. While it binds to PPARγ with high affinity, comparable to full agonists like rosiglitazone, it induces a distinct conformational change in the receptor. This results in a differential recruitment of coactivator proteins. Specifically, this compound fails to recruit the coactivators DRIP205 (Vitamin D receptor-interacting protein 205) and PGC-1α (PPARγ coactivator-1α).[4][5] This altered coactivator profile is believed to be the molecular basis for its unique pharmacological effects, separating the anti-diabetic benefits from the pro-adipogenic effects.

Caption: Differential PPARγ signaling by this compound and Rosiglitazone.

Experimental Protocols

PPARγ Competitive Binding Assay (Generalized Protocol)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain (LBD).

References

- 1. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

S26948: A Selective PPARγ Modulator - A Technical Overview of its Cellular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S26948 is a novel, non-thiazolidinedione (TZD) compound that has been identified as a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM).[1][2] Extensive preclinical studies have demonstrated its efficacy as an anti-diabetic and anti-atherogenic agent.[1][2] Notably, this compound exhibits a distinct pharmacological profile compared to full PPARγ agonists like rosiglitazone (B1679542), characterized by a potent glucose-lowering effect without the associated increase in body weight and adipogenesis.[1][2][3] This document provides an in-depth technical guide on the cellular targets, mechanism of action, and key experimental findings related to this compound.

Primary Cellular Target: Peroxisome Proliferator-Activated Receptor γ (PPARγ)

The principal cellular target of this compound is the nuclear receptor PPARγ, a ligand-activated transcription factor that plays a pivotal role in the regulation of glucose and lipid metabolism, adipocyte differentiation, and inflammation.[1][4][5] this compound is a high-affinity ligand for PPARγ, acting as a full agonist with a potency at least comparable to that of rosiglitazone, exhibiting an EC50 in the nanomolar range.[1] Reporter gene assays have confirmed that this compound is a full and specific agonist for PPARγ, showing no activation of human RXRα, human PPARα, or human PPARβ/δ.[1]

Mechanism of Action: Selective PPARγ Modulation

This compound is classified as a Selective PPARγ Modulator (SPPARM) due to its unique mechanism of action that differentiates it from traditional TZD-class full agonists.[1][2] While it binds to and fully activates PPARγ, its downstream effects are modulated by a distinct pattern of co-factor recruitment.

The binding of an agonist to PPARγ typically induces a conformational change that leads to the dissociation of corepressors (e.g., NCoR, SMRT) and the recruitment of transcriptional coactivators. This coactivator complex is crucial for the regulation of target gene expression. In the case of this compound, it induces a different coactivator recruitment profile compared to rosiglitazone. Specifically, this compound is unable to recruit the coactivators DRIP205 (Vitamin D receptor-interacting protein 205) and PGC-1α (PPARγ coactivator-1α).[1][2][6] This differential recruitment is believed to be the molecular basis for its reduced adipogenic potential while retaining its potent insulin-sensitizing and anti-hyperglycemic effects.

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in ob/ob Mice

Treatment duration: 13 days, daily intraperitoneal administration.

| Parameter | Vehicle (Control) | This compound (30 mg/kg) | % Change vs. Control | Rosiglitazone (10 mg/kg) |

| Blood Glucose | Baseline | Decreased | ↓ 52% [1] | Similar to this compound |

| Plasma Insulin (B600854) | Baseline | Strongly Reduced | ↓ 95% [1] | Similar to this compound |

| Serum Triglycerides | Baseline | Normalized | ↓ 46% [1] | Similar to this compound |

| Serum NEFA | Baseline | Lowered | ↓ 55% [1] | Similar to this compound |

| Body Weight | Gain | No significant gain | - | Increased |

| White Adipose Tissue Weight | Gain | No significant gain | - | Increased |

Table 2: In Vitro Activity of this compound

| Assay | This compound | Rosiglitazone |

| PPARγ Binding Affinity | High, similar to Rosiglitazone[1] | High |

| PPARγ Agonist Activity (Reporter Assay) | Full agonist, EC50 in nM range[1] | Full agonist, similar EC50 |

| Adipocyte Differentiation (3T3-F442A cells) | Low potency, no increase in triglyceride content[1][3] | High potency, significant increase in triglyceride content |

| Coactivator Recruitment | No recruitment of DRIP205 or PGC-1α [1][2][6] | Recruits DRIP205 and PGC-1α |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Assays

-

Binding and Transfection Assays:

-

Objective: To determine the binding affinity and specificity of this compound for PPAR isoforms.

-

Methodology: Transient transfection assays were performed using cell lines expressing human PPARγ, PPARα, and PPARβ/δ. Reporter gene constructs containing PPAR response elements (PPREs) linked to a luciferase reporter gene were co-transfected. Cells were then treated with varying concentrations of this compound or reference compounds. Luciferase activity was measured to quantify receptor activation.[2][6]

-

-

GST Pull-Down Assays:

-

Objective: To investigate the recruitment of coactivators to PPARγ in the presence of this compound.

-

Methodology: Glutathione S-transferase (GST)-fused PPARγ ligand-binding domain was incubated with radiolabeled in vitro-translated coactivators (e.g., DRIP205, PGC-1α) in the presence of this compound or rosiglitazone. Glutathione-sepharose beads were used to pull down the GST-PPARγ complex. The amount of co-precipitated coactivator was quantified by SDS-PAGE and autoradiography.[2][6]

-

-

Adipocyte Differentiation Assay:

-

Objective: To assess the adipogenic potential of this compound.

-

Methodology: 3T3-F442A preadipocyte cells were cultured in differentiation medium containing insulin, dexamethasone, and IBMX, along with this compound or rosiglitazone. After several days, the extent of differentiation was assessed by Oil Red O staining to visualize lipid droplet accumulation and by measuring the triglyceride content of the cells. Gene expression analysis of adipogenic markers (e.g., aP2, LPL) was also performed.[1][3]

-

In Vivo Animal Studies

-

Antidiabetic and Antiobesity Model (ob/ob mice):

-

Objective: To evaluate the effects of this compound on glucose homeostasis, lipid profile, and body weight in a model of obesity and type 2 diabetes.

-

Methodology: Male ob/ob mice (8-12 weeks old) were treated with this compound (30 mg/kg), rosiglitazone (10 mg/kg), or vehicle via daily intraperitoneal administration for 13 days. Blood samples were collected to measure glucose, insulin, triglycerides, and non-esterified fatty acids (NEFA). Body weight and white adipose tissue weight were recorded.[1][2][6]

-

-

Insulin Resistance Model (Lipid-Infused Rats):

-

Objective: To determine the effect of this compound on insulin sensitivity in a model of acute, lipid-induced insulin resistance.

-

Methodology: Normal rats were subjected to a 48-hour intralipid (B608591) infusion to induce insulin resistance. During this period, animals received daily intraperitoneal injections of this compound (30 mg/kg), rosiglitazone (10 mg/kg), or vehicle. Insulin sensitivity was assessed using a euglycemic-hyperinsulinemic clamp. Glucose-induced insulin secretion was evaluated through a glucose tolerance test.[7]

-

General Experimental Workflow

Conclusion

This compound is a selective PPARγ modulator with a distinct molecular and pharmacological profile. Its primary cellular target is PPARγ, which it activates with high potency. The mechanism of action involves a differential recruitment of coactivator proteins, notably avoiding the recruitment of DRIP205 and PGC-1α, which distinguishes it from full agonists like rosiglitazone. This selective modulation results in a potent improvement of glucose and lipid homeostasis, comparable to that of rosiglitazone, but with a significantly reduced adipogenic effect and no associated weight gain in preclinical models.[1][2] These findings establish this compound as a promising therapeutic candidate for the treatment of type 2 diabetes and atherosclerosis, potentially offering a better safety profile than existing TZD-based therapies.[1][2][7]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. A new selective peroxisome proliferator-activated receptor gamma antagonist with antiobesity and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

S26948: A Selective PPARγ Modulator with High Binding Affinity

An In-Depth Technical Guide on the Binding Affinity and Mechanism of Action of S26948 with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

For researchers and professionals in drug development, understanding the specific interactions between a compound and its target is paramount. This compound has emerged as a significant peroxisome proliferator-activated receptor gamma (PPARγ) modulator, demonstrating high-affinity binding and a unique pharmacological profile. This document provides a comprehensive overview of the binding affinity of this compound to PPARγ, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and selective agonist for PPARγ, exhibiting a binding affinity comparable to that of the well-known thiazolidinedione (TZD) drug, rosiglitazone (B1679542).[1] The compound shows strong, dose-dependent activation of human PPARγ.[1] In competitive binding assays, this compound effectively displaces radiolabeled rosiglitazone from the PPARγ ligand-binding domain (LBD), indicating that it interacts with the same binding site.[1]

| Compound | Parameter | Value | Receptor | Assay Type |

| This compound | Ki | Not significantly different from rosiglitazone | Human PPARγ-LBD | Competition Binding Assay ([3H]rosiglitazone) |

| This compound | EC50 | 8.83 nM | Human PPARγ | Transient Transfection Reporter Assay |

| Rosiglitazone | Ki | Not significantly different from this compound | Human PPARγ-LBD | Competition Binding Assay ([3H]rosiglitazone) |

| Rosiglitazone | EC50 | Not significantly different from this compound | Human PPARγ | Transient Transfection Reporter Assay |

Mechanism of Action and Signaling Pathway

PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[2][3] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[2] This activated heterodimer, formed with the retinoid X receptor (RXR), then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound functions as a selective PPARγ modulator (SPPARM). While it is a full agonist in terms of its binding affinity, its interaction with the receptor leads to a distinct pattern of coactivator recruitment compared to traditional TZDs like rosiglitazone.[1][4] Notably, this compound is unable to recruit certain coactivators such as DRIP205 or PPARγ coactivator-1α (PGC-1α).[1][4] This differential coactivator recruitment is believed to be the basis for its unique pharmacological profile, which includes potent antidiabetic effects without the adipogenic side effects commonly associated with full PPARγ agonists.[1][4]

Experimental Protocols

The binding affinity and functional activity of this compound on PPARγ have been determined using a combination of in vitro assays.

Competition Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor (PPARγ) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]rosiglitazone) for binding to the receptor's ligand-binding domain (LBD).

Methodology:

-

Receptor Preparation: The human PPARγ ligand-binding domain (hPPARγ-LBD) is expressed, often as a fusion protein (e.g., with Glutathione S-transferase, GST), in a bacterial expression system like E. coli. The protein is then purified.

-

Assay Setup: A constant concentration of the purified GST-hPPARγ-LBD and a radiolabeled ligand ([3H]rosiglitazone) at a concentration close to its Kd are incubated in a suitable buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) or a reference compound (unlabeled rosiglitazone) are added to the mixture.

-

Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the unbound radioligand. This can be achieved using methods like gel filtration or scintillation proximity assay (SPA).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Transient Transfection Reporter Assay

This cell-based functional assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture: A suitable cell line that does not endogenously express high levels of PPARγ, such as COS-7 cells, is used.

-

Transfection: The cells are transiently transfected with several plasmids:

-

An expression vector containing the full-length human PPARγ cDNA.

-

An expression vector for RXRα, the heterodimerization partner of PPARγ.

-

A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).

-

A control plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

-

Compound Treatment: After transfection, the cells are incubated with varying concentrations of the test compound (this compound) or a reference agonist (rosiglitazone).

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzymes (luciferase and β-galactosidase) is measured using specific substrates and a luminometer or spectrophotometer.

-

Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for variations in transfection efficiency. The normalized data are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated.[1]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR- γ agonist in treatment of diabetes: cardiovascular safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

S26948: A Technical Guide to its Downstream Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated potent antidiabetic and antiatherogenic properties in preclinical models. Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by a dissociated recruitment of transcriptional coactivators. This selective modulation of PPARγ activity results in robust insulin-sensitizing effects and improvement in lipid homeostasis without the common adverse effects of weight gain and adipogenesis associated with traditional TZDs. This technical guide provides an in-depth analysis of the downstream signaling pathways of this compound, summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the molecular and physiological mechanisms of action.

Introduction: The Emergence of Selective PPARγ Modulators

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, glucose and lipid metabolism.[1][2][3][4][5] Thiazolidinediones (TZDs), a class of full PPARγ agonists, have been effective in treating type 2 diabetes by improving insulin (B600854) sensitivity.[3][5] However, their clinical use has been limited by side effects such as weight gain, fluid retention, and an increased risk of congestive heart failure.[5][6] This has spurred the development of selective PPARγ modulators (SPPARMs) that aim to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.[5] this compound has emerged as a promising SPPARM with a distinct mechanism of action.[1][2]

Molecular Mechanism of Action: The this compound-PPARγ Signaling Pathway

This compound is a high-affinity ligand and a full agonist for PPARγ.[1] Its primary mechanism of action involves binding to PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[5][7] This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The selectivity of this compound arises from its differential recruitment of coactivators compared to full agonists like rosiglitazone. Specifically, this compound fails to recruit the coactivators DRIP205 (Vitamin D receptor-interacting protein 205) and PGC-1α (PPARγ coactivator-1α).[1][2] This altered coactivator profile is believed to be responsible for its reduced adipogenic potential.

Quantitative Data from Preclinical Studies

In vivo studies in animal models of type 2 diabetes and atherosclerosis have demonstrated the potent therapeutic effects of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice[1]

| Parameter | Control (Vehicle) | Rosiglitazone (10 mg/kg) | This compound (30 mg/kg) |

| Blood Glucose | 100% | 48% | 48% |

| Plasma Insulin | 100% | 5% | 5% |

| Serum Triglycerides | 100% | 54% | 54% |

| Serum NEFA | 100% | 45% | 45% |

| Body Weight Gain | 100% | 120% | 95% |

| White Adipose Tissue Weight | 100% | 115% | 90% |

Data are presented as a percentage of the control group after 13 days of treatment.

Table 2: Effects of this compound on Hepatic Insulin Sensitivity in Lipid-Infused Rats[8]

| Parameter | Control (Saline) | Intralipid (B608591) (IL) + Vehicle | IL + Rosiglitazone (10 mg/kg) | IL + this compound (30 mg/kg) |

| Plasma Free Fatty Acids | 1x | 4x | Decreased vs IL | Decreased vs IL |

| Glucose-Induced Insulin Secretion | Normal | Significantly Increased | Normalized | Normalized |

| Hepatic Insulin Sensitivity | Normal | Impaired | Improved | Specifically Improved |

| Insulin-Stimulated Glucose Utilization | Normal | Impaired | Improved | No significant improvement |

Downstream Physiological Effects

The unique molecular signaling of this compound translates into a distinct profile of downstream physiological effects that differentiate it from traditional TZDs.

-

Improved Glucose Homeostasis: this compound is as effective as rosiglitazone in lowering blood glucose and plasma insulin levels, indicating a significant improvement in insulin sensitivity.[1]

-

Enhanced Lipid Metabolism: The compound effectively reduces serum triglycerides and non-esterified fatty acids (NEFA).[1] Furthermore, this compound has been shown to increase hepatic lipid oxidation and reduce lipid droplets in hepatocytes.[1][2]

-

Anti-Atherogenic Properties: In homozygous human apolipoprotein E2 knock-in (E2-KI) mice, a model for atherosclerosis, this compound demonstrated the ability to decrease atherosclerotic lesions.[1][2]

-

Reduced Adipogenesis and Weight Gain: A key advantage of this compound is its low potency in promoting adipocyte differentiation.[1][2] This translates to a lack of body weight gain, and in some cases, a slight decrease, in treated animals compared to the weight gain observed with rosiglitazone.[1][2]

-

Tissue-Specific Insulin Sensitization: this compound appears to specifically improve hepatic insulin sensitivity, whereas rosiglitazone improves both hepatic and peripheral (e.g., muscle) insulin-stimulated glucose utilization.[8] This is supported by differential effects on the gene expression of key enzymes involved in glucose metabolism in isolated hepatocytes.[8]

Key Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo experiments. Below are the methodologies for the key assays cited.

In Vitro Assays

-

Transient Transfection and Reporter Gene Assays: To assess the activation of PPAR isoforms, HEK293 cells were transiently transfected with expression vectors for human PPARγ, PPARα, or PPARβ/δ, along with a reporter plasmid containing a PPRE linked to a luciferase gene. Cells were then treated with this compound or a reference compound, and luciferase activity was measured to determine receptor activation.[1]

-

Binding Assays: The affinity of this compound for PPARγ was determined using a competitive radioligand binding assay. This involved incubating a constant amount of radiolabeled ligand with a source of PPARγ protein in the presence of increasing concentrations of unlabeled this compound.[1][2]

-

GST Pull-Down Assays: To investigate the recruitment of coactivators, glutathione (B108866) S-transferase (GST)-fused PPARγ ligand-binding domain was incubated with this compound or rosiglitazone. The complex was then incubated with in vitro-translated, radiolabeled coactivators (e.g., DRIP205, PGC-1α). The amount of coactivator pulled down with the GST-PPARγ complex was quantified by SDS-PAGE and autoradiography.[1][2][9]

-

Adipocyte Differentiation Assay: The adipogenic potential of this compound was evaluated using 3T3-F442A preadipocytes. Cells were induced to differentiate in the presence of this compound or rosiglitazone. Adipogenesis was quantified by Oil Red O staining of intracellular lipid droplets.[1][2][9]

In Vivo Studies

-

Antidiabetic Effects in ob/ob Mice: Male ob/ob mice, a genetic model of obesity and type 2 diabetes, were treated daily with this compound, rosiglitazone, or vehicle via intraperitoneal administration for 13 days. Blood glucose, plasma insulin, serum triglycerides, and NEFA levels were measured at the end of the treatment period. Body weight and food intake were monitored daily.[1]

-

Antiatherogenic Effects in E2-KI Mice: Homozygous human apolipoprotein E2 knock-in (E2-KI) mice, a model for atherosclerosis, were fed a high-fat diet and treated with this compound or vehicle. The extent of atherosclerotic lesions in the aorta was quantified after the treatment period.[1][2][9]

-

Hepatic Insulin Sensitivity in Lipid-Infused Rats: To induce insulin resistance, normal rats were subjected to a 48-hour intralipid infusion. During this period, rats were treated with this compound, rosiglitazone, or vehicle. Hepatic and peripheral insulin sensitivity were assessed using a euglycemic-hyperinsulinemic clamp technique. Gene expression in isolated hepatocytes was also analyzed.[8]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new selective peroxisome proliferator-activated receptor gamma antagonist with antiobesity and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of inhibiting PPARγ phosphorylation to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

The Selective PPARγ Modulator S26948: A Technical Overview of its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

S26948 is a novel, non-thiazolidinedione selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated potent anti-diabetic and anti-atherogenic properties. Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by a distinct pattern of coactivator recruitment, leading to a differential regulation of target gene expression. This selective modulation results in beneficial metabolic effects, including improved glucose and lipid homeostasis, without the adverse effects commonly associated with full PPARγ activation, such as weight gain and adipogenesis. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the underlying molecular mechanisms, experimental methodologies, and downstream signaling pathways.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Full agonists of PPARγ, like the thiazolidinedione (TZD) class of drugs, have been effective in treating type 2 diabetes but are associated with undesirable side effects.[2] The concept of selective PPARγ modulation aims to dissociate the therapeutic benefits from the adverse effects by inducing a specific conformational change in the PPARγ receptor, leading to the recruitment of a unique set of coactivators and, consequently, a distinct gene expression profile.[2] this compound has emerged as a promising SPPARM that exemplifies this therapeutic strategy.[3][4]

Molecular Mechanism of Action

This compound is a high-affinity ligand for PPARγ, acting as a full agonist in terms of receptor binding.[2] However, its distinct chemical structure induces a unique conformation in the PPARγ ligand-binding domain. This altered conformation results in a differential recruitment of transcriptional coactivators.[3][4] Notably, this compound is unable to recruit the coactivators DRIP205 and PPARγ coactivator-1α (PGC-1α), which are recruited by rosiglitazone.[3][4] This selective coactivator interaction is central to the differential effects of this compound on gene expression.

Signaling Pathway

The binding of this compound to the PPARγ-RXR heterodimer leads to a conformational change that promotes the dissociation of corepressors and the recruitment of a specific subset of coactivators. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. The inability to recruit DRIP205 and PGC-1α is a key determinant of the unique downstream signaling and gene regulation profile of this compound.

Effect on Gene Expression

This compound induces a distinct gene expression profile compared to full PPARγ agonists, particularly in adipose tissue and liver. This differential regulation is the basis for its favorable metabolic effects without promoting adipogenesis.

Adipose Tissue

In contrast to rosiglitazone, which strongly promotes the expression of genes involved in adipocyte differentiation and lipid storage, this compound has a much weaker effect on these pathways.

| Gene | Effect of this compound | Effect of Rosiglitazone | Biological Function |

| PPARγ | Decreased expression | Increased expression | Master regulator of adipogenesis |

| C/EBPα | Decreased expression | Increased expression | Adipogenic transcription factor |

| LPL | No significant change | Increased expression | Lipoprotein Lipase, lipid uptake |

| aP2 (FABP4) | No significant change | Increased expression | Fatty acid binding protein, lipid storage |

| Adiponectin | Increased expression | Increased expression | Insulin-sensitizing adipokine |

| TNFα | No significant change | Increased expression | Pro-inflammatory cytokine |

Note: The quantitative fold changes for these gene expression modifications are not consistently reported in the primary literature in a tabular format.

Liver

This compound has been shown to improve hepatic insulin sensitivity and lipid oxidation.[5] Studies in isolated hepatocytes have indicated that this compound has a differential effect on the gene expression of key enzymes involved in glucose metabolism compared to rosiglitazone.[5]

Experimental Protocols

The following sections outline the general methodologies employed in the studies investigating the effects of this compound on gene expression.

In Vitro Adipocyte Differentiation

-

Differentiation Induction: Confluent cells are typically treated with a standard differentiation cocktail containing insulin, dexamethasone, and IBMX.

-

Treatment: this compound or rosiglitazone is added to the differentiation medium at specified concentrations.

-

Analysis: After several days of differentiation, cells are harvested for analysis of lipid accumulation (e.g., Oil Red O staining) and gene expression (e.g., qPCR).

In Vivo Animal Studies

-

Animal Model: ob/ob mice (a model of obesity and type 2 diabetes) or lipid-infused rats.[3][5]

-

Treatment: this compound, rosiglitazone, or vehicle is administered daily via intraperitoneal injection for a specified duration.[3][5]

-

Tissue Collection: Adipose tissue and liver are collected for histological analysis and gene expression studies.

Gene Expression Analysis Workflow

The general workflow for analyzing gene expression changes induced by this compound involves several key steps, from sample preparation to data analysis.

-

RNA Extraction: Total RNA is isolated from tissues or cells using a standard method, such as TRIzol reagent, followed by purification.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target genes are quantified by real-time PCR using gene-specific primers. The results are typically normalized to a stable housekeeping gene.

Conclusion

This compound represents a significant advancement in the development of safer and more effective therapies for type 2 diabetes and related metabolic disorders. Its unique mechanism of selective PPARγ modulation allows for the beneficial effects on glucose and lipid metabolism while avoiding the detrimental effects on adipogenesis and body weight associated with full PPARγ agonists. The distinct gene expression profile induced by this compound, particularly in adipose tissue and the liver, underscores the potential of SPPARMs to fine-tune the activity of nuclear receptors for therapeutic benefit. Further research into the detailed downstream signaling cascades and the identification of a broader range of target genes will continue to elucidate the full therapeutic potential of this compound.

References

The Role of S26948 in Metabolic Diseases: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has demonstrated potent anti-diabetic and anti-atherogenic properties in preclinical studies. Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a unique pharmacological profile characterized by a distinct coactivator recruitment pattern, leading to beneficial metabolic effects without the common side effect of weight gain. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its evaluation.

Mechanism of Action: Selective PPARγ Modulation

This compound acts as a high-affinity, full agonist for PPARγ.[1] Its selectivity is highlighted by its inability to significantly activate other PPAR isoforms (α and β/δ) or the retinoid X receptor-alpha (RXRα) at concentrations up to 10 μmol/l.[1] The binding affinity and potency of this compound for human PPARγ are comparable to that of rosiglitazone.[1]

The key to this compound's unique profile lies in its differential recruitment of coactivators upon binding to PPARγ. While it facilitates the recruitment of coactivators like SRC1 and CBP/p300, it notably fails to recruit DRIP205 (TRAP220) and PPARγ coactivator-1α (PGC-1α).[1][2] The lack of DRIP205 recruitment is significant, as this coactivator is strongly implicated in adipogenesis. This selective modulation of coactivator interaction is believed to be the molecular basis for this compound's reduced adipogenic potential compared to TZDs like rosiglitazone.[1]

Signaling Pathway of this compound

Quantitative Data on Metabolic Effects

This compound has demonstrated significant improvements in glucose and lipid homeostasis in preclinical models of metabolic disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target | Assay | Reference |

| EC50 | 8.83 nM | Human PPARγ | Cell-based reporter assay | [3] |

| Binding Affinity (Ki) | Not significantly different from rosiglitazone | Human PPARγ | [3H]rosiglitazone binding assay | [1] |

Table 2: In Vivo Efficacy of this compound in ob/ob Mice

Study Duration: 13 days of daily intraperitoneal administration. Doses: this compound (30 mg/kg), Rosiglitazone (10 mg/kg).

| Parameter | Vehicle Control | This compound | % Change vs. Control | Rosiglitazone | % Change vs. Control | Reference |

| Blood Glucose | - | ↓ 52% | - | ↓ | - | [1] |

| Plasma Insulin (B600854) | - | ↓ 95% | - | ↓ | - | [1] |

| Serum Triglycerides | - | ↓ 46% | - | ↓ | - | [1] |

| Serum NEFA | - | ↓ 55% | - | ↓ | - | [1] |

| Body Weight Gain (g) | 3.63 ± 0.31 | 0.87 ± 0.82 | ↓ 76% | 5.52 ± 0.42 | ↑ 52% | [1] |

| Total White Adipose Tissue Weight | - | No increase | - | ↑ 17.5-36.6% | - | [1] |

Table 3: Anti-Atherogenic Effects of this compound in E2-KI Mice

Study Duration: 9 weeks of treatment in mice fed a Western diet.

| Parameter | This compound vs. Control | Rosiglitazone vs. Control | Reference |

| Plasma Total Cholesterol | ↓ (P < 0.001) | Tendency to reduce (NS) | [1] |

| Non-HDL Cholesterol | ↓ (P < 0.001) | Tendency to reduce (NS) | [1] |

| Plasma Triglycerides | ↓ (P < 0.05) | No change | [1] |

| Atherosclerotic Lesion Surface | ↓ 46% (P < 0.01) | No significant reduction | [1] |

Key In Vivo and In Vitro Effects

-

Glucose and Insulin Homeostasis: this compound effectively lowers blood glucose and plasma insulin levels, indicating improved insulin sensitivity.[1][4] This effect is, at least in part, mediated by improved hepatic insulin sensitivity.[4][5]

-

Lipid Metabolism: The compound normalizes serum triglyceride and non-esterified fatty acid (NEFA) levels.[1] In the liver, this compound enhances lipid catabolism by increasing fatty acid oxidation, which contributes to its glucose-lowering and lipid-lowering effects.[1]

-

Adipogenesis and Body Weight: A defining feature of this compound is its lack of effect on adipogenesis in vitro.[1][2] This translates to an absence of body weight gain in vivo, a significant advantage over TZDs.[1]

-

Anti-Atherosclerotic Effects: this compound significantly reduces the development of atherosclerotic lesions in a mouse model of dyslipidemia and atherosclerosis.[1][2]

-

Gene Expression: In white adipose tissue of treated mice, this compound increases the expression of adiponectin mRNA without increasing TNFα mRNA, a pro-inflammatory cytokine. This contrasts with rosiglitazone, which elevates both.[1]

Experimental Protocols

GST Pull-Down Assay for Coactivator Recruitment

This protocol is designed to assess the interaction of this compound-liganded PPARγ with various coactivator proteins.

Methodology:

-

Protein Preparation:

-

In vitro translate 35S-labeled PPARγ (both γ1 and γ2 isoforms) using a TnT system.

-

Express and purify GST-fused coactivator proteins (e.g., SRC1, DRIP205, PGC-1α).

-

-

Binding Reaction:

-

Incubate 5-10 pmol of 35S-PPARγ with either DMSO (vehicle) or 10 μmol/l of this compound or rosiglitazone.

-

The incubation buffer consists of 20 mmol/l Tris-HCl (pH 7.5), 150 mmol/l NaCl, 10% glycerol, and 0.1% Triton X-100.

-

-

Pull-Down:

-

Add the GST-fused coactivators immobilized on glutathione-Sepharose beads to the binding reaction.

-

Incubate to allow for the formation of the PPARγ-coactivator complex.

-

-

Washing and Elution:

-

Wash the beads several times with the binding buffer to remove non-specific interactions.

-

Elute the protein complexes from the beads.

-

-

Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Visualize the 35S-labeled PPARγ by autoradiography to determine the extent of its interaction with each coactivator.

-

Fatty Acid Oxidation in Liver Homogenates

This protocol measures the rate of palmitate oxidation in liver tissue from treated and control animals.

Methodology:

-

Tissue Preparation:

-

Homogenize small fragments of liver in SET buffer (250 mmol/l sucrose, 2 mmol/l EDTA, and 10 mmol/l Tris, pH 7.4).

-

-

Oxidation Reaction:

-

Incubate 75 μl of the liver homogenate in 300 μl of oxidation buffer in glass vials.

-

The oxidation buffer contains: 27 mmol/l KCl, 10 mmol/l KH2PO4, 5 mmol/l MgCl2, 1 mmol/l EDTA, 25 mmol/l sucrose, 75 mmol/l Tris, 5 mmol/l ATP, 1 mmol/l NAD+, 25 μmol/l cytochrome c, 0.1 mmol/l coenzyme A, 0.5 mmol/l L-carnitine, and 0.5 mmol/l L-malate, pH 7.4.

-

-

Substrate Addition:

-

Add [1-14C]palmitic acid to the reaction mixture to initiate the oxidation process.

-

-

Incubation and CO2 Trapping:

-

Incubate the vials, trapping the produced 14CO2 using a filter paper soaked in a strong base (e.g., NaOH).

-

-

Stopping the Reaction:

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

-

Quantification:

-

Measure the radioactivity of the trapped 14CO2 and the 14C-acid-soluble products (representing incompletely oxidized fatty acids) using liquid scintillation counting.

-

Calculate the palmitate oxidation rate and express as nmol of palmitate oxidized per minute per gram of tissue.

-

In Vivo Antidiabetic Efficacy Study

This protocol outlines the experimental workflow for evaluating the antidiabetic effects of this compound in a diabetic mouse model.

Conclusion

This compound represents a promising selective PPARγ modulator with a distinct mechanism of action that separates potent anti-diabetic and anti-atherogenic effects from the deleterious side effect of weight gain associated with conventional TZDs. Its ability to improve glucose and lipid metabolism while having a neutral or even favorable effect on body weight warrants further investigation. The data presented herein provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of metabolic diseases.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

S26948: A Selective PPARγ Modulator with Atypical Effects on Adipogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

S26948 is a novel, non-thiazolidinedione (non-TZD) compound that acts as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM).[1][2][3] PPARγ is a nuclear receptor and a key transcription factor in adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[4][5][6][7] Full agonists of PPARγ, such as the thiazolidinedione rosiglitazone (B1679542), are potent insulin (B600854) sensitizers but are often associated with undesirable side effects like weight gain and increased adipogenesis.[1][2][3] this compound has emerged as a compound of interest due to its potent antidiabetic effects comparable to rosiglitazone, but critically, without the associated pro-adipogenic properties and body weight increase.[1][2] This document provides a comprehensive technical overview of the relationship between this compound and adipogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Molecular Profile and PPARγ Interaction

This compound is a high-affinity ligand for PPARγ, demonstrating a binding affinity and agonist potency similar to that of rosiglitazone.[1] However, its interaction with the receptor and subsequent downstream signaling diverge significantly from traditional PPARγ agonists.

Differential Coactivator Recruitment

The functional selectivity of this compound is attributed to its unique coactivator recruitment profile upon binding to PPARγ. Unlike rosiglitazone, this compound fails to recruit specific coactivators, notably DRIP205 and PPARγ coactivator-1α (PGC-1α).[1][2][3] This differential recruitment is believed to be the primary mechanism underlying its reduced adipogenic effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the differential effects of this compound and rosiglitazone on adipogenesis and related metabolic parameters.

Table 1: In Vitro Effects on 3T3-F442A Preadipocytes

| Parameter | Control | Rosiglitazone | This compound |

| Triglyceride Content | Baseline | Largely Increased | No Influence |

| aP2 mRNA Expression | Baseline | Largely Increased | No Influence |

| LPL mRNA Expression | Baseline | Largely Increased | No Influence |

| Data sourced from studies on the 3T3-F442A cell line, a standard model for in vitro adipogenesis.[1] |

Table 2: In Vivo Effects on Diabetic ob/ob Mice

| Parameter | Control | Rosiglitazone | This compound |

| Body Weight | Baseline | Increased | Not Increased |

| Total White Adipose Tissue (WAT) Weight | Baseline | Increased (+17.5% vs Control) | Not Increased |

| Inguinal WAT (iWAT) Weight | Baseline | Increased (+20% vs Control) | Not Increased |

| Epididymal WAT Weight | Baseline | Increased (+15.5% vs Control) | Not Increased |

| PPARγ mRNA Expression (iWAT) | Baseline | - | Decreased |

| C/EBPα mRNA Expression (iWAT) | Baseline | - | Decreased |

| LPL mRNA Expression (iWAT) | Baseline | - | Decreased |

| Adiponectin mRNA Expression (iWAT) | Baseline | Increased | Augmented |

| TNFα mRNA Expression (iWAT) | Baseline | Increased | No Change |

| Data from in vivo experiments in ob/ob mice, a genetic model of obesity and diabetes.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to characterize the effects of this compound on adipogenesis are outlined below.

In Vitro Adipocyte Differentiation Assay

-

Culture and Differentiation:

-

Cells were grown to confluence in a standard growth medium.

-

Adipocyte differentiation was induced by switching to a differentiation medium containing insulin.

-

Cells were treated with either vehicle (control), rosiglitazone, or this compound for the duration of the differentiation process.

-

-

Analysis:

-

Triglyceride Quantification: Cellular triglyceride content was measured to assess lipid accumulation, a hallmark of mature adipocytes.

-

Gene Expression Analysis: RNA was extracted from the differentiated cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of key adipogenic marker genes, including PPARγ, CCAAT/enhancer-binding protein α (C/EBPα), lipoprotein lipase (B570770) (LPL), and adipocyte fatty acid-binding protein 2 (aP2).[1]

-

In Vivo Animal Studies

-

Animal Model: Male diabetic ob/ob mice were used to assess the in vivo effects on adiposity and metabolism.[1][2]

-

Treatment: Mice were administered vehicle (control), rosiglitazone, or this compound daily for a specified period.

-

Analysis:

-

Body and Tissue Weight: Body weight was monitored throughout the study. At the end of the treatment period, various white adipose tissue (WAT) depots (e.g., epididymal, inguinal) were dissected and weighed.[1]

-

Histology: Adipose tissue samples were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine adipocyte morphology and size.[1]

-

Gene Expression Analysis: RNA was isolated from adipose tissue for qRT-PCR analysis of adipogenic and inflammatory markers.[1]

-

Conclusion and Implications for Drug Development

The characterization of this compound establishes it as a selective PPARγ modulator with a distinct biological profile compared to full agonists like rosiglitazone.[1][2] Its ability to provide potent antidiabetic and antiatherogenic benefits without promoting adipogenesis or weight gain represents a significant advancement in the field.[1] The unique mechanism, rooted in differential coactivator recruitment, uncouples the therapeutic effects on glucose and lipid homeostasis from the adverse effects on adiposity.

For researchers and drug development professionals, this compound serves as a paradigm for a new generation of SPPARMs. It highlights the potential for designing ligands that fine-tune the activity of nuclear receptors to achieve a desired therapeutic window, minimizing on-target side effects. Future research may focus on further elucidating the specific cofactors and gene networks that are differentially regulated by this compound, paving the way for the development of novel therapeutics for type 2 diabetes, atherosclerosis, and other metabolic disorders.[1][8]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome Proliferator-activated Receptor γ Regulates Genes Involved in Insulin/Insulin-like Growth Factor Signaling and Lipid Metabolism during Adipogenesis through Functionally Distinct Enhancer Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S26948, a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of S26948, a potent and selective PPARγ modulator. The included protocols are designed to facilitate the investigation of its effects on cellular processes, particularly in the context of metabolic and cancer research.

Introduction

This compound is a non-thiazolidinedione (TZD) selective PPARγ modulator. It acts as a full agonist of PPARγ, with a binding affinity and potency comparable to rosiglitazone. A key distinguishing feature of this compound is its unique coactivator recruitment profile, which results in potent anti-diabetic and anti-atherogenic effects without stimulating adipogenesis, a common side effect of other PPARγ agonists.[1][2] This selective activity makes this compound a valuable tool for dissecting the diverse functions of PPARγ and a potential therapeutic agent for type 2 diabetes and atherosclerosis. While direct studies on the anti-cancer effects of this compound are limited, the known roles of PPARγ activation in cancer—including inhibition of proliferation, induction of apoptosis, and cell cycle arrest—suggest that this compound may have significant potential in oncology research.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 for PPARγ Activation | COS-7 | ~10 nM | [1] |

| Adipogenesis (Triglyceride Content) | 3T3-F442A | No increase at concentrations up to 10 µM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

Caption: this compound activates the PPARγ/RXR heterodimer, leading to the regulation of target gene transcription and subsequent biological effects.

Proposed Anti-Cancer Mechanism of this compound

Caption: Proposed mechanism of this compound's anti-cancer effects through PPARγ activation, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cell Viability Assay

References

Dissolving S26948 for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of S26948, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, for use in a variety of in vitro experimental settings. Adherence to proper dissolution and handling procedures is critical for obtaining accurate and reproducible results.

Introduction to this compound